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L-TYROSINE (1-13C; 15N)

Cat. No.: B1579895
M. Wt: 183.18
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Isotopic Enrichment with Carbon-13 and Nitrogen-15 in Biomolecular Investigations

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are two of the most important stable isotopes used in biomolecular research. nih.gov Carbon and nitrogen are fundamental building blocks of proteins and nucleic acids. The natural abundance of ¹³C is approximately 1.1%, and for ¹⁵N, it is about 0.4%. nih.gov By synthesizing molecules with enrichment levels of these isotopes approaching 99%, scientists can significantly enhance the signal-to-noise ratio in analytical measurements. mdpi.comnih.gov

This high level of enrichment is particularly crucial for:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Uniform ¹³C and ¹⁵N labeling of proteins has revolutionized NMR-based structure determination. iaea.orgckisotopes.com It pushed the size limits of proteins that could be studied and simplified complex spectra, enabling the detailed analysis of protein structure, dynamics, and interactions at an atomic level. mdpi.comiaea.orgckisotopes.com

Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) rely on metabolic incorporation of "heavy" amino acids (containing ¹³C and/or ¹⁵N) into the entire proteome of cultured cells. nih.gov When these labeled cells are compared to "light" (unlabeled) control cells, mass spectrometry can precisely quantify differences in protein abundance between the two samples. nih.govoup.com This is invaluable for studying changes in protein expression in response to various stimuli or in disease states. nih.gov

Metabolic Flux Analysis: Tracing the pathways of ¹³C- and ¹⁵N-labeled substrates allows for the detailed mapping and quantification of metabolic networks. nih.gov This provides insights into how cells utilize nutrients and how these processes are altered by pharmacological interventions or genetic modifications. nih.gov

Overview of L-Tyrosine (1-13C; 15N) as a Probing Agent in Advanced Research Methodologies

L-Tyrosine (1-¹³C; ¹⁵N) is an isotopologue of the amino acid L-tyrosine, where the carbon atom of the carboxyl group is replaced with a ¹³C isotope, and the nitrogen atom of the amino group is replaced with a ¹⁵N isotope. This dual labeling provides a distinct mass shift that makes it an excellent tracer and internal standard for sophisticated analytical methods.

Tyrosine is a conditionally essential amino acid that is a precursor for the synthesis of critical biomolecules, including catecholamine neurotransmitters, thyroid hormones, and melanin. caymanchem.comasm.org It is also a key residue in protein signaling through phosphorylation. nih.govd-nb.info The use of labeled tyrosine, such as L-Tyrosine (1-¹³C; ¹⁵N), enables researchers to:

Measure Protein Turnover: By introducing the labeled tyrosine, scientists can measure its rate of incorporation into newly synthesized proteins, providing a direct measure of protein synthesis rates (FSR, or fractional synthetic rate). nih.gov

Investigate Signal Transduction: Tyrosine phosphorylation is a critical post-translational modification that regulates cellular signaling. nih.gov Labeled tyrosine can be used in SILAC-based quantitative phosphoproteomics to identify and quantify changes in tyrosine phosphorylation across the proteome, offering a global view of signaling pathway dynamics. nih.govd-nb.info

Probe Amino Acid Kinetics: In clinical research, infusions of labeled amino acids are used to study whole-body and regional amino acid metabolism, including the conversion of phenylalanine to tyrosine. tandfonline.comnih.gov

The specific labeling at the C-1 and nitrogen positions provides precise information for tracking metabolic transformations. For instance, the loss of the ¹³C label can indicate decarboxylation reactions, a key step in neurotransmitter synthesis.

Research Findings Using Labeled Tyrosine

Research AreaMethodologyKey Findings
Protein Kinetics Stable Isotope Tracer InfusionUsed to determine the turnover rates of phenylalanine and tyrosine and the rate of conversion of phenylalanine to tyrosine. nih.gov
Signal Transduction SILAC-based quantitative proteomicsEnables the identification of new signaling effector molecules and helps interpret the dynamic regulation of tyrosine kinase pathways. nih.gov
Neurochemistry In vivo MicrodialysisReverse dialysis of L-tyrosine in specific brain regions elevates the synthesis and turnover of catecholamines. nih.gov
NMR Spectroscopy Site-specific isotope labelingIncorporation of labeled tyrosine into peptides allows for detailed NMR analysis of protein-protein interactions, such as those involving SH2 domains. d-nb.info

Properties of L-Tyrosine (1-¹³C; ¹⁵N)

PropertyValue
Formal Name L-tyrosine-1-¹³C, ¹⁵N
Molecular Formula [¹³C]C₈H₁₁[¹⁵N]O₃
CAS Number 1261394-01-2
Molecular Weight 183.18
Isotopic Purity Typically ≥98% for ¹³C; ≥98% for ¹⁵N

Properties

Molecular Weight

183.18

Purity

98%

Origin of Product

United States

Synthesis and Isotopic Enrichment Methodologies for L Tyrosine 1 13c; 15n

Chemo-Enzymatic Synthesis Pathways of Isotope-Labeled L-Tyrosine

Chemo-enzymatic synthesis provides a powerful and versatile approach to producing L-Tyrosine labeled with stable isotopes. This strategy combines the precision of enzymatic reactions with the flexibility of chemical synthesis, allowing for the specific placement of isotopic labels. nih.gov

Enzymatic Catalysis Utilizing Tyrosine Phenol-Lyase for L-Tyrosine (1-13C; 15N) Production

A key enzyme in the synthesis of L-Tyrosine is tyrosine phenol-lyase (TPL), also known as β-tyrosinase. ebi.ac.uk TPL, a pyridoxal-5'-phosphate (PLP) dependent enzyme, catalyzes the reversible α,β-elimination of L-tyrosine to phenol (B47542), pyruvate (B1213749), and ammonia (B1221849). ebi.ac.ukd-nb.info For synthetic purposes, the reverse reaction is exploited.

The enzymatic synthesis of L-[15N]tyrosine can be achieved using TPL from various microbial sources, such as Erwinia herbicola or Citrobacter freundii. nih.govacs.orgresearchgate.net In this reaction, phenol, pyruvate, and a source of the heavy nitrogen isotope, such as [15N]ammonium sulfate (B86663), are used as substrates. acs.orgresearchgate.net The enzyme facilitates the condensation of these precursors to yield L-[15N]tyrosine. To produce the doubly labeled L-Tyrosine (1-13C; 15N), a 13C-labeled pyruvate precursor, specifically [1-13C]pyruvate, would be required in conjunction with the [15N]ammonium salt.

The efficiency of this enzymatic reaction can be high, with reported yields of L-tyrosine often exceeding 90% based on the limiting substrate, such as the labeled phenol. acs.orgresearchgate.net The reaction conditions, including pH, temperature, and substrate concentrations, are optimized to maximize the yield and stability of the enzyme. jmb.or.kr

Integration of Chemical Synthesis Steps with Enzymatic Transformations for L-Tyrosine (1-13C; 15N)

The integration of chemical and enzymatic steps is often necessary to prepare the specifically labeled precursors required for the enzymatic synthesis. For instance, the synthesis of L-[4'-13C]tyrosine has been demonstrated by first chemically synthesizing [1-13C]phenol. acs.orgresearchgate.net This labeled phenol is then used in a TPL-catalyzed reaction with L-serine to produce the desired isotopomer. acs.orgresearchgate.net

A general chemo-enzymatic route to L-Tyrosine (1-13C; 15N) would involve the chemical synthesis of sodium [1-13C]acetate, which is then converted into a labeled pyruvate derivative. nih.gov This labeled precursor, along with [15N]ammonium chloride and phenol, would then be subjected to the TPL-catalyzed reaction to yield the final product. The combination of these methods allows for precise control over the isotopic labeling pattern of the final L-tyrosine molecule. nih.govnih.gov

Biosynthetic Labeling Strategies for L-Tyrosine (1-13C; 15N) in Recombinant Expression Systems

Biosynthetic labeling in recombinant expression systems, typically using bacteria like Escherichia coli, is a common and cost-effective method for producing isotopically labeled proteins. This approach can also be adapted for the production of labeled free amino acids, including L-Tyrosine (1-13C; 15N).

Microbial Production of Uniformly and Site-Specifically Labeled L-Tyrosine (1-13C; 15N)

For uniform labeling, recombinant microorganisms are grown in a minimal medium where the sole carbon and nitrogen sources are isotopically enriched, such as [U-13C]glucose and [15N]ammonium chloride. nih.govckisotopes.com The cellular machinery of the microorganism then synthesizes all its amino acids, including L-tyrosine, incorporating the heavy isotopes throughout the molecule.

Site-specific labeling is more complex and often involves providing a labeled precursor that the microorganism can directly incorporate or convert into the desired labeled amino acid. whiterose.ac.uk For L-Tyrosine (1-13C; 15N), this could involve feeding the culture with specifically labeled intermediates of the aromatic amino acid biosynthetic pathway. For example, using [1-13C]glucose as a carbon source can lead to specific labeling patterns in aromatic amino acids. d-nb.info To achieve the dual labeling at the C1 and nitrogen positions, a combination of labeled precursors and a [15N] source is necessary.

The use of auxotrophic strains of E. coli that are unable to synthesize certain amino acids can improve the efficiency of incorporation of exogenously supplied labeled amino acids. nih.gov

Strategies for Maximizing Isotope Incorporation and Minimizing Scrambling of L-Tyrosine (1-13C; 15N)

A significant challenge in biosynthetic labeling is isotopic scrambling, where the isotopic label is metabolically transferred to other molecules, leading to a dilution of the label at the desired position and its appearance in unintended positions or other amino acids. nih.govresearchgate.net

Several strategies are employed to maximize incorporation and minimize scrambling:

High-Cell Density Fermentation: This technique can improve the yield of the labeled product. researchgate.net

Timing of Precursor Addition: Adding the labeled precursors to the culture one hour prior to inducing protein expression can minimize scrambling and maximize incorporation. nih.gov

Use of Metabolic Pathway Inhibitors: Inhibitors of specific metabolic pathways can be used to prevent the biosynthesis of the target amino acid from the primary carbon source, thereby forcing the incorporation of the exogenously supplied labeled precursor. nih.gov

Auxotrophic Strains: Using bacterial strains with knockouts in specific biosynthetic pathways ensures that the desired labeled compound is not diluted by endogenous synthesis. whiterose.ac.uknih.gov

Optimized Growth Media: The composition of the minimal medium can be adjusted to promote the uptake and incorporation of the labeled precursors. Supplementing the media with other unlabeled amino acids can sometimes suppress scrambling pathways. nih.gov For cost-effective production, minimal media containing less expensive labeled sources like 13C-glycerol and 15N-ammonium sulfate can be optimized. nih.gov

Analytical Characterization of Isotopic Purity and Regioselectivity of L-Tyrosine (1-13C; 15N) Preparations

After synthesis, it is crucial to verify the isotopic purity and the specific location of the labels (regioselectivity) in the L-Tyrosine (1-13C; 15N) molecule.

Table 1: Analytical Techniques for Characterizing L-Tyrosine (1-13C; 15N)

Analytical TechniqueInformation Provided
Mass Spectrometry (MS) Confirms the mass increase corresponding to the incorporation of one 13C and one 15N atom. High-resolution MS can provide exact mass measurements to confirm the elemental composition. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy 13C-NMR: The presence of a signal at the chemical shift corresponding to the C1 carbon confirms the 13C label. The coupling patterns can provide information about adjacent labeled nuclei. nih.gov15N-NMR: Directly detects the 15N nucleus. 1H-NMR: Changes in coupling patterns (e.g., splitting of adjacent proton signals by 13C or 15N) can confirm the location of the labels. acs.org
High-Performance Liquid Chromatography (HPLC) Used to determine the chemical purity of the L-tyrosine preparation and to separate it from any unreacted precursors or byproducts. jmb.or.kr

The combination of these techniques provides a comprehensive analysis of the synthesized L-Tyrosine (1-13C; 15N), ensuring its quality for subsequent applications. For instance, 13C NMR and mass spectroscopy are definitive methods to establish the 13C enrichment level. nih.gov

Applications of L Tyrosine 1 13c; 15n in Metabolic Pathway Elucidation and Flux Analysis

Tracing Carbon and Nitrogen Fluxes in Central Metabolic Networks

The ability to track carbon and nitrogen simultaneously is invaluable for dissecting central metabolism, where the pathways of amino acid, carbohydrate, and nitrogen metabolism are deeply interconnected. L-Tyrosine (1-13C; 15N) provides a unique window into these processes, enabling a systems-level view of cellular resource allocation.

Using L-Tyrosine (1-13C; 15N) allows for the precise measurement of the rates at which tyrosine is synthesized, degraded, and converted into other molecules. The ¹⁵N label tracks the movement of the amino group through transamination reactions, a fundamental process in amino acid interconversion. For instance, the transfer of the ¹⁵N from tyrosine to α-ketoglutarate to form glutamate can be monitored, quantifying the flux through specific aminotransferases.

Simultaneously, the ¹³C label on the carboxyl group can be tracked to monitor decarboxylation reactions or the incorporation of the carbon skeleton into other metabolites or protein synthesis. By measuring the rate of disappearance of the dual-labeled parent compound and the appearance of its labels in other molecules, researchers can calculate accurate turnover rates for the free tyrosine pool. This approach distinguishes between the utilization of the entire amino acid and the separate fates of its nitrogen and carbon components.

Quantitative Metabolic Flux Analysis (MFA) is a critical tool for understanding the operational state of a metabolic network. frontiersin.org The use of dual ¹³C and ¹⁵N labeled substrates, such as isotopologues of L-Tyrosine, has advanced this field significantly, enabling what is known as ¹³C¹⁵N-MFA. nih.govembopress.org This approach allows for the simultaneous quantification of intracellular carbon and nitrogen metabolic fluxes. nih.govalfa-chemistry.com

When a biological system is supplied with L-Tyrosine (1-13C; 15N), the labels are distributed throughout the metabolic network. Mass spectrometry is then used to analyze the mass isotopomer distributions in various downstream metabolites, particularly other amino acids and intermediates of central metabolism. embopress.org This data provides strong constraints for computational models, which can then resolve the fluxes through interconnected pathways. For example, studies in microorganisms like Mycobacterium bovis BCG have successfully used ¹³C¹⁵N dual isotopic labeling to provide the first quantitative nitrogen flux distributions for amino acid and nucleotide biosynthesis, establishing glutamate as the central hub for nitrogen metabolism. nih.govembopress.orgnih.gov This powerful technique provides a detailed snapshot of how cells co-assimilate and partition carbon and nitrogen resources.

Metabolic FluxControl Condition (Relative Flux)Stressed Condition (Relative Flux)Fold Change
Tyrosine -> Protein Synthesis10085-15%
Tyrosine -> Catecholamine Pathway1525+67%
Transamination (¹⁵N Transfer)4060+50%
Decarboxylation (¹³C Loss)1018+80%

This interactive table provides illustrative data on how L-Tyrosine (1-13C; 15N) could be used to quantify relative changes in metabolic fluxes under different cellular conditions. The data is hypothetical and for demonstration purposes.

Elucidation of Complex Biosynthetic Pathways for Secondary Metabolites Using L-Tyrosine (1-13C; 15N) Precursors

L-Tyrosine is a fundamental precursor for a vast array of specialized or secondary metabolites in plants and microorganisms, including alkaloids, flavonoids, and lignins. nih.govresearchgate.net Tracing studies with isotopically labeled precursors are essential to unravel the complex and often species-specific biosynthetic routes to these compounds. nih.gov

Using L-Tyrosine (1-13C; 15N) as a precursor allows researchers to unequivocally determine if the entire carbon skeleton and nitrogen atom of tyrosine are incorporated into the final secondary metabolite. For example, in the biosynthesis of benzylisoquinoline alkaloids like morphine, the dual-labeled tracer can confirm that the core structure is derived directly from tyrosine. researchgate.net Observing the ¹³C and ¹⁵N labels in the final product in the same ratio as in the precursor provides definitive evidence of the pathway. This method is superior to using single-labeled tracers, which cannot distinguish between the incorporation of the whole amino acid versus just its carbon or nitrogen component. Recent stable-isotope-assisted metabolomics studies in wheat, for example, have used labeled tyrosine to trace its incorporation into various metabolites under stress conditions, highlighting its role in plant defense responses. nih.gov

Secondary Metabolite¹³C Incorporation (%)¹⁵N Incorporation (%)Conclusion
Morphinan Alkaloid95 ± 394 ± 4Entire Tyrosine molecule is a direct precursor.
Rosmarinic Acid96 ± 20Only the carbon skeleton is incorporated.
Betalain Pigment93 ± 592 ± 5Entire Tyrosine molecule is a direct precursor.
Lignin (S-unit)45 ± 60Carbon skeleton contributes significantly.

This interactive table illustrates hypothetical research findings from a tracer experiment using L-Tyrosine (1-13C; 15N) to elucidate biosynthetic pathways of various secondary metabolites.

Stable Isotope Resolved Metabolomics (SIRM) Leveraging L-Tyrosine (1-13C; 15N)

Stable Isotope Resolved Metabolomics (SIRM) is an advanced approach that moves beyond static snapshots of metabolite concentrations to provide dynamic information about pathway activity. nih.gov By introducing a stable isotope tracer like L-Tyrosine (1-13C; 15N), SIRM enables the tracking of atoms through compartmentalized metabolic networks. nih.gov

When cells or organisms are cultured with the labeled tyrosine, analytical platforms like high-resolution mass spectrometry or NMR can detect not only the unlabeled (M+0) metabolites but also their labeled isotopologues (e.g., M+1 for ¹³C, M+1 for ¹⁵N, M+2 for both). This allows for the unambiguous identification of all metabolites derived from the tyrosine precursor. This technique is powerful for mapping active and inactive pathways, discovering novel biochemical transformations, and understanding how metabolic networks are reprogrammed in different states, such as disease or in response to therapeutic agents. nih.gov The use of a dual-labeled tracer enriches the dataset, providing clearer insights into reactions involving both the carbon backbone and the amino group.

Investigating Substrate Utilization and Product Formation in Biological Systems with L-Tyrosine (1-13C; 15N)

A fundamental question in metabolism is how a specific substrate is utilized and partitioned among various competing metabolic fates. L-Tyrosine (1-13C; 15N) is an ideal tool for these investigations. By introducing it as the sole labeled substrate, its uptake and conversion can be precisely quantified.

For example, researchers can measure the rate of incorporation of both ¹³C and ¹⁵N into total protein to determine the rate of protein synthesis specifically from the exogenous tyrosine pool. Simultaneously, the formation of labeled downstream products, such as the catecholamine neurotransmitters dopamine and norepinephrine, can be monitored to quantify the flux into these pathways. caymanchem.comnih.gov The appearance of ¹³CO₂ in expired air or bicarbonate in the medium provides a measure of the oxidative catabolism of the tyrosine carbon skeleton. This integrated approach provides a complete quantitative picture of how L-tyrosine is partitioned between anabolic (protein synthesis), catabolic (oxidation), and biosynthetic (neurotransmitters, secondary metabolites) pathways.

Advanced Biomolecular Nuclear Magnetic Resonance Nmr Spectroscopy with L Tyrosine 1 13c; 15n

Structural and Dynamic Studies of Proteins Incorporating L-Tyrosine (1-13C; 15N)

Incorporating L-Tyrosine (1-¹³C; ¹⁵N) into proteins enables a suite of NMR experiments designed to yield high-resolution structural and dynamic information specific to the tyrosine sites. Tyrosine residues are frequently located in functionally significant regions of proteins, such as active sites or protein-protein interfaces, making them excellent reporters of molecular events.

The foundational step for any detailed NMR study is the unambiguous identification, or resonance assignment, of the nuclei of interest. For proteins containing L-Tyrosine (1-¹³C; ¹⁵N), a variety of heteronuclear correlation experiments are employed to assign the backbone ¹H, ¹⁵N, and ¹³C' chemical shifts of the tyrosine residues.

A primary tool is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or Transverse Relaxation-Optimized Spectroscopy (TROSY) experiment, which correlates the amide proton with its directly attached ¹⁵N. nih.gov Each tyrosine residue will contribute a distinct crosspeak to this spectrum, providing a unique fingerprint. researchgate.net To link these amide signals to the preceding residue's carbonyl carbon (labeled with ¹³C), triple-resonance experiments are essential. Experiments such as the HNCO correlate the amide ¹H and ¹⁵N of one residue (the labeled tyrosine) with the ¹³C' of the preceding residue. nih.gov

For complete assignment, including the side chain, other experiments are necessary. While the 1-¹³C; ¹⁵N labeling pattern does not directly provide side-chain information through scalar couplings, specialized experiments can be used. For instance, band-selective ¹³C pulses can be utilized to avoid signal loss that occurs in branched spin systems during coherence transfer, which is particularly useful for aromatic side chains like tyrosine. nih.gov The combination of these experiments allows for the precise assignment of the labeled tyrosine residues within the protein's primary sequence. nih.gov

Table 1: Common NMR Experiments for Resonance Assignment of L-Tyrosine (1-¹³C; ¹⁵N) Labeled Proteins

ExperimentCorrelationInformation Provided
¹H-¹⁵N HSQC/TROSY Hᵢ - NᵢFingerprint of each tyrosine residue's backbone amide.
HNCO Hᵢ /Nᵢ - C'ᵢ₋₁Connects a tyrosine residue to the carbonyl carbon of the preceding residue.
HN(CA)CO Hᵢ /Nᵢ - C'ᵢ₋₁, C'ᵢConnects a tyrosine residue to its own carbonyl and the preceding residue's carbonyl.
(H)N(CO)CA Hᵢ /Nᵢ - Cαᵢ₋₁Connects a tyrosine residue to the Cα of the preceding residue.
¹⁵N-edited NOESY-HSQC Hᵢ - Hₓ (through space)Provides spatial proximity information between the tyrosine amide proton and other protons, aiding sequential assignment and structure determination.

Once assigned, the ¹H, ¹⁵N, and ¹³C' resonances of the labeled tyrosine serve as sensitive probes of the local chemical environment. Changes in protein conformation or the binding of a ligand (such as a small molecule, peptide, or another protein) often induce perturbations in the electron density around nearby nuclei, which are observed as changes in their chemical shifts. nih.gov This phenomenon, known as Chemical Shift Perturbation (CSP), allows for the mapping of binding sites and the characterization of binding affinities. scispace.com By monitoring the ¹H-¹⁵N HSQC spectrum of a protein labeled with L-Tyrosine (1-¹³C; ¹⁵N) during a titration with a binding partner, one can identify which tyrosine residues are involved in or affected by the interaction. nih.gov

Beyond static structural changes, NMR can provide detailed insights into molecular motions across a wide range of timescales. nih.govnih.gov NMR relaxation experiments, such as the measurement of T₁, T₂, and heteronuclear NOEs on the ¹⁵N nucleus of the labeled tyrosine, can quantify fast internal dynamics (picosecond to nanosecond timescale) of the protein backbone at that specific site. Furthermore, techniques like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion can probe slower conformational exchange processes (microsecond to millisecond timescale), which are often linked to protein function and allostery. nih.gov

The study of large proteins and protein complexes (>40 kDa) by solution NMR is challenging due to rapid signal decay (transverse relaxation) and extensive signal overlap. nmr-bio.com A powerful strategy to overcome these limitations is to use selective isotopic labeling in combination with deuteration. nih.govutoronto.ca

In this approach, a protein is expressed in a medium containing D₂O and deuterated carbon sources, leading to the replacement of most non-exchangeable protons with deuterium (B1214612). unl.pt This widespread deuteration dramatically reduces ¹H-¹H dipolar interactions, the primary driver of relaxation in large proteins, resulting in significantly sharper NMR signals and improved spectral quality. nmr-bio.com Subsequently, protonated L-Tyrosine (1-¹³C; ¹⁵N) is added to the growth medium. nih.gov This results in a highly deuterated protein where only the tyrosine residues (and any other selectively added amino acids) are protonated and isotopically labeled.

This "selective protonation" approach effectively creates a spectroscopic filter, simplifying a complex ¹H-¹⁵N HSQC spectrum of a large protein to just a few peaks corresponding to the tyrosine residues. nih.govnih.gov This allows for the study of specific sites even in systems of several hundred kilodaltons, making it possible to investigate ligand binding, dynamics, and function in large, complex biological assemblies that were previously intractable by NMR. nih.gov

Elucidation of Enzymatic Reaction Mechanisms through Kinetic Isotope Effects (KIE) Using L-Tyrosine (1-¹³C; ¹⁵N)

Kinetic Isotope Effects (KIEs) are a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. nih.gov A KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. By measuring the reaction rates of substrates containing ¹²C vs. ¹³C or ¹⁴N vs. ¹⁵N, researchers can determine if a particular bond is being broken or formed in the rate-limiting step of the reaction. uw.edu.pluspto.gov

Table 2: Illustrative Kinetic Isotope Effect (KIE) Data and Mechanistic Implications

Isotope PositionObserved KIE (klight/kheavy)General Mechanistic Implication
¹³C (at C-1/C') > 1.0 (Normal KIE)Bond to C-1 is broken or weakened in the rate-determining step (e.g., decarboxylation).
¹³C (at C-1/C') ≈ 1.0Bond to C-1 is not significantly altered in the rate-determining step.
¹³C (at C-1/C') < 1.0 (Inverse KIE)Bond to C-1 becomes stiffer (stronger) in the transition state.
¹⁵N (at amide) > 1.0 (Normal KIE)C-N bond cleavage or deprotonation of the amine is part of the rate-determining step.
¹⁵N (at amide) ≈ 1.0The state of the C-N bond or amine protonation is not changing in the rate-determining step.
¹⁵N (at amide) < 1.0 (Inverse KIE)C-N bond becomes stronger or the amine becomes more constrained in the transition state.

Note: The values in this table are for illustrative purposes. Actual KIE values depend on the specific reaction mechanism.

Development of Novel NMR Pulse Sequences and Experimental Design for L-Tyrosine (1-¹³C; ¹⁵N) Applications

The specific labeling of L-Tyrosine at the C' and N positions enables the development and application of highly tailored NMR pulse sequences that can enhance sensitivity and selectivity. These experiments are designed to exploit the known one-bond scalar coupling (¹JNC') between the amide ¹⁵N and the preceding carbonyl ¹³C', which is precisely the pair of nuclei labeled in this scheme when considering the peptide bond formed by the labeled tyrosine.

Pulse sequences like BEST (Band-selective Excitation Short-Transient) and SOFAST (SOlvent suppresion by FAst STeady-state) HMQC can be adapted for aromatic residues to achieve significant signal enhancements and reduce experiment time. nih.gov For solid-state NMR, techniques such as Quantitative Cross-Polarization (QUCP) have been developed and tested on ¹³C, ¹⁵N-L-tyrosine, providing a way to obtain uniform signal enhancement across the molecule, which is critical for quantitative studies. researchgate.net

Furthermore, experimental designs can specifically select for the ¹⁵N-¹³C' pair of the labeled tyrosine. By using isotope filters, magnetization can be transferred exclusively from the tyrosine ¹⁵N to its own ¹³C' (in an intra-residue experiment) or to the ¹³C' of the preceding residue (in a sequential experiment). This filtering capability is crucial for isolating the signals of interest from the background of a complex, uniformly labeled protein, thereby simplifying spectra and improving the accuracy of derived structural and dynamic parameters. The design of such experiments often involves sophisticated phase cycling and the use of gradient pulses to select for the desired coherence transfer pathways. meihonglab.com

Applications of L Tyrosine 1 13c; 15n in Mass Spectrometry Based Research

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Using L-Tyrosine (1-13C; 15N)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for quantitative proteomics. spectra2000.it In this approach, cells are cultured in media where a standard essential amino acid is replaced with its "heavy" stable isotope-labeled counterpart. thermofisher.com As cells grow and divide, they incorporate this heavy amino acid into all newly synthesized proteins. By comparing the mass spectra of proteins from cells grown in "heavy" media versus those grown in "light" (normal) media, researchers can accurately quantify differences in protein abundance between the two cell populations. spectra2000.it

L-Tyrosine, particularly its heavily labeled forms like L-Tyrosine (1-¹³C; ¹⁵N), has been instrumental in expanding the capabilities of SILAC, especially for studying post-translational modifications like tyrosine phosphorylation. Tyrosine phosphorylation is a critical event in cellular signal transduction, and its dysregulation is often implicated in diseases such as cancer. nih.govnih.gov

An innovative 5-plex SILAC method has been developed to monitor the dynamics of tyrosine phosphorylation with greater complexity. nih.govnih.gov This technique utilizes a combination of light and heavy isotopes of lysine (B10760008), arginine, and tyrosine to differentiate five distinct cell populations within a single experiment. nih.gov The inclusion of isotopically labeled tyrosine, such as ¹³C₆-Tyrosine and [¹³C₉,¹⁵N₁]-Tyrosine, creates unique mass shifts in tyrosine-containing peptides, allowing for multiplexed analysis. nih.gov

In a study investigating the effects of the EGFR tyrosine kinase inhibitor erlotinib on a breast cancer cell line, this 5-plex SILAC approach successfully identified and quantified 318 unique tyrosine-phosphorylated peptides from 215 proteins. nih.govnih.gov This allowed for the generation of temporal profiles of drug response and highlighted the affected signaling networks, including EGFR and ErbB2. nih.govnih.gov

Table 1: 5-plex SILAC Labeling Scheme for Tyrosine Phosphorylation Analysis

Cell Population Lysine Isotope Arginine Isotope Tyrosine Isotope Resulting Mass Shift (relative to SM1)
SM1 Lys0 (Light) Arg0 (Light) Tyr0 (Light) 0 Da
SM2 Lys4 (D₄) Arg6 (¹³C₆) Tyr0 (Light) +4 Da (Lys), +6 Da (Arg)
SM3 Lys8 (¹³C₆,¹⁵N₂) Arg10 (¹³C₆,¹⁵N₄) Tyr0 (Light) +8 Da (Lys), +10 Da (Arg)
SM4 Lys8 (¹³C₆,¹⁵N₂) Arg10 (¹³C₆,¹⁵N₄) Tyr6 (¹³C₆) +8 Da (Lys), +10 Da (Arg), +6 Da (Tyr)

This table is based on the methodology described in "Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics." nih.gov

Targeted and Untargeted Metabolomics for L-Tyrosine (1-13C; 15N) Metabolites

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. L-Tyrosine (1-¹³C; ¹⁵N) plays a crucial role in both targeted and untargeted metabolomics studies of tyrosine metabolism.

Targeted Metabolomics

In targeted metabolomics, researchers focus on measuring a predefined set of specific metabolites. The use of stable isotope-labeled internal standards is the preferred method for achieving accurate absolute quantification, as it helps to correct for variations in sample preparation and instrument response. nih.govbevital.no L-Tyrosine (1-¹³C; ¹⁵N) is an ideal internal standard for the quantification of endogenous L-tyrosine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com By adding a known amount of the labeled tyrosine to a sample, the ratio of the MS signal of the endogenous ("light") tyrosine to the labeled ("heavy") standard allows for precise concentration determination. This approach is critical in clinical research and diagnostics where accurate measurements of metabolite levels are essential. nih.gov

Untargeted Metabolomics

Untargeted metabolomics seeks to capture a global snapshot of all measurable metabolites in a sample, often to identify metabolic changes associated with a particular disease state or treatment. nih.gov In this context, L-Tyrosine (1-¹³C; ¹⁵N) can be used as a tracer to follow the metabolic fate of tyrosine through various biochemical pathways. By introducing the labeled tyrosine into a biological system (e.g., cell culture or an animal model), researchers can track the incorporation of the ¹³C and ¹⁵N isotopes into downstream metabolites. nih.gov This allows for the elucidation of metabolic fluxes and the identification of previously unknown biotransformations. researchgate.net

For instance, studies on tyrosine metabolism in the prodromal state of Alzheimer's disease and other metabolic disorders have utilized untargeted metabolomics to identify dysregulated pathways. nih.gov While these studies may not have used this specific labeled tyrosine, the principle of tracing metabolic pathways is a key application for such compounds. The use of labeled tracers like L-Tyrosine (1-¹³C; ¹⁵N) can confirm the direct relationship between a precursor and its metabolic products.

Analysis of Isotope Incorporation Patterns and Fragmentation Mechanisms in L-Tyrosine (1-13C; 15N) and its Derivatives

The analysis of isotope incorporation and fragmentation patterns is fundamental to the use of L-Tyrosine (1-¹³C; ¹⁵N) in mass spectrometry. Understanding how the stable isotopes are incorporated and how the labeled molecule fragments is essential for both identification and quantification.

Isotope Incorporation Patterns

Mass spectrometry can precisely measure the degree of isotope enrichment in peptides and metabolites. nih.gov When L-Tyrosine (1-¹³C; ¹⁵N) is incorporated into a protein, the resulting peptides will exhibit a characteristic mass shift in the mass spectrum. High-resolution mass spectrometers can even resolve the isotopic fine structure, which allows for the unequivocal assignment of ¹⁵N and ¹³C enrichment levels. nih.gov This is particularly useful for confirming successful labeling in SILAC experiments and for quantifying the rate of protein synthesis in metabolic flux studies. nih.gov Analysis of these patterns can also reveal unexpected metabolic scrambling, where the isotopes are transferred to other molecules, providing deeper insights into cellular metabolism. nih.gov

Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) is used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. The fragmentation pattern of an amino acid is characteristic and provides a fingerprint for its identification. For protonated tyrosine, common fragmentation pathways involve the neutral losses of molecules like water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃), as well as the loss of the entire carboxylic acid group (COOH). vu.ltresearchgate.netsemanticscholar.org

When L-Tyrosine (1-¹³C; ¹⁵N) is fragmented, the ¹³C and ¹⁵N labels will be retained in specific fragments depending on the fragmentation pathway. This allows researchers to confirm the location of the label within a peptide or metabolite. nih.gov For example, the loss of the amino group as NH₃ would result in a loss of 18 Da for labeled tyrosine ([¹⁵N]H₃) compared to 17 Da for unlabeled tyrosine. Similarly, the loss of the carboxyl group would result in a loss of 46 Da for the labeled version ([¹³C]OOH) versus 45 Da for the unlabeled. By analyzing these mass shifts in the fragment ions, tandem mass spectrometry can confirm the presence and location of the isotopic labels. nih.gov

Table 2: Predicted Major Fragment Ions of Unlabeled vs. Labeled L-Tyrosine in MS/MS

Fragmentation Pathway Unlabeled L-Tyrosine (m/z 182.08) L-Tyrosine (¹³C₉, ¹⁵N) (m/z 192.08) Mass Shift
[M+H]⁺ 182.08 192.08 +10
[M+H - H₂O]⁺ 164.07 174.07 +10
[M+H - NH₃]⁺ 165.08 174.07 ([M+H - ¹⁵NH₃]⁺) +9
[M+H - COOH]⁺ 136.08 145.08 ([M+H - ¹³COOH]⁺) +9

Note: The m/z values are theoretical and based on common fragmentation pathways. The exact fragmentation pattern and ion intensities can vary depending on the mass spectrometer and collision energy. vu.ltresearchgate.net

Q & A

Q. How is L-TYROSINE (1-13C; 15N) quantified in metabolic flux analysis studies?

L-TYROSINE (1-13C; 15N) is quantified using isotope dilution mass spectrometry (IDMS). Researchers employ GC- or LC-MS with the labeled compound as an internal standard to correct for matrix effects and ionization variability. The isotopic enrichment is validated against a calibration curve generated from known ratios of labeled vs. unlabeled tyrosine .

Q. What analytical techniques detect isotopic labeling in L-TYROSINE (1-13C; 15N) during protein synthesis studies?

Thin-layer chromatography (TLC) with a solvent system of toluene:2-propanol:acetone:acetic acid (23:23:12:9) separates L-tyrosine derivatives. Post-chromatography, ninhydrin spray detects amino groups, while spectrophotometry (400–540 nm) identifies nitrosated or nitrated products based on absorbance peaks .

Q. What isotopic purity standards are required for L-TYROSINE (1-13C; 15N) in tracer studies?

A minimum chemical purity of 98% is recommended, with isotopic enrichment ≥98 atom % for both ¹³C and ¹⁵N. Certificates of Analysis (CoA) from suppliers must confirm these values to ensure traceability and minimize background noise in MS or NMR experiments .

Q. How does isotopic labeling enhance NMR-based structural analysis of proteins?

Site-specific ¹³C and ¹⁵N labeling reduces signal overlap in heteronuclear NMR, enabling precise assignment of tyrosine residues in complex proteins. This is critical for studying conformational changes or post-translational modifications .

Q. What precautions prevent unintended nitrosation of L-TYROSINE (1-13C; 15N) in aqueous solutions?

Buffer solutions should be deaired via argon saturation to remove dissolved oxygen, which can react with nitrite/nitrate contaminants. Pre-incubation stability tests under inert atmospheres are advised to confirm compound integrity .

Advanced Research Questions

Q. How can TLC conditions be optimized to separate L-TYROSINE (1-13C; 15N) from nitro-derivatives?

Use a design-of-experiments (DoE) approach to optimize solvent ratios and enzyme/substrate concentrations. For example, a desirability function identified 99.4 nmol/cm² L-tyrosine and 7.76 U/cm² tyrosinase as optimal for resolving nitrosated products, validated by triplicate experiments with <5% deviation .

Q. How to resolve contradictions in L-TYROSINE (1-13C; 15N) efficacy across experimental models (e.g., neurotransmitter vs. hydrate inhibition)?

Contextual factors like pH and solubility must be analyzed. For instance, L-TYROSINE (1-13C; 15N) shows weak hydrate inhibition alone but enhances MEG’s effect due to pH-dependent solubility changes. In neurotransmitter studies, bioavailability varies with carrier-mediated absorption kinetics .

Q. How to validate polymorph synthesis of L-TYROSINE (1-13C; 15N) using 3D electron diffraction (3D-ED) and powder XRD?

Combine 3D-ED data with Rietveld refinement of powder XRD patterns to resolve crystal structures. Depositing refined structures in repositories like CCDC (e.g., entry 2114085) ensures reproducibility. Cross-validate with solid-state NMR to confirm isotopic placement .

Q. How to design a study investigating pH effects on L-TYROSINE (1-13C; 15N) solubility and hydrate inhibition?

Prepare solutions with incremental pH adjustments using MEG or acetic acid. Measure solubility via gravimetry and hydrate induction times via high-pressure autoclaves. Correlate results with molecular dynamics simulations to assess cation stabilization effects .

Q. What statistical reporting standards apply when publishing contradictory bioactivity data?

Follow guidelines requiring full disclosure of measures, conditions, data exclusions, and sample size justification. Use Research Resource Identifiers (RRIDs) for materials and reference N&TR editorial standards to ensure methodological transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.